molecular formula C22H26N4O3 B14940491 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione

5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione

Cat. No.: B14940491
M. Wt: 394.5 g/mol
InChI Key: GLKGEIKGDDGVRU-UHFFFAOYSA-N
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Description

5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline moiety, a piperidine ring, and a pyrimidine-dione core, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Formation of the Pyrimidine-Dione Core: The final step involves the formation of the pyrimidine-dione core through a cyclization reaction, typically using urea or thiourea as the cyclizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine-dione core, leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and affecting neurological functions. The pyrimidine-dione core can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their use in pharmaceuticals and agrochemicals.

    Pyrimidine-Dione Derivatives: Compounds such as barbiturates share the pyrimidine-dione core and are known for their sedative and hypnotic properties.

Uniqueness

The uniqueness of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione lies in its combination of three distinct pharmacophores: the quinoline moiety, the piperidine ring, and the pyrimidine-dione core. This combination allows for a wide range of biological activities and makes it a versatile compound for scientific research and drug development.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

5-[(6,8-dimethyl-2-oxo-1H-quinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C22H26N4O3/c1-12-5-4-6-26(11-12)22-24-20(28)17(21(29)25-22)9-15-10-18(27)23-19-14(3)7-13(2)8-16(15)19/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,23,27)(H,24,25,28,29)

InChI Key

GLKGEIKGDDGVRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(C(=O)N2)CC3=CC(=O)NC4=C(C=C(C=C34)C)C

Origin of Product

United States

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